molecular formula C17H25N5O B8487438 (11R,15S)-4-hexyl-8-methyl-1,3,5,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2(6),3,9-trien-7-one

(11R,15S)-4-hexyl-8-methyl-1,3,5,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2(6),3,9-trien-7-one

Cat. No.: B8487438
M. Wt: 315.4 g/mol
InChI Key: DYIUKMSMAJWWAT-NEPJUHHUSA-N
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Preparation Methods

The synthesis of Sch59498 involves multiple steps, including the formation of the core structure and subsequent functionalization. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions, including condensation and cyclization reactions . Industrial production methods for Sch59498 are also not publicly available, but they likely involve large-scale organic synthesis techniques.

Chemical Reactions Analysis

Sch59498 undergoes various chemical reactions, including:

    Oxidation: Sch59498 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: Sch59498 can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

Scientific Research Applications

Sch59498 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study phosphodiesterase inhibition.

    Biology: Employed in research to understand the role of phosphodiesterases in cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases such as hypertension and vascular restenosis.

    Industry: Utilized in the development of new drugs targeting phosphodiesterases

Mechanism of Action

Sch59498 exerts its effects by inhibiting phosphodiesterase 1c and phosphodiesterase 5A. These enzymes are involved in the breakdown of cyclic nucleotides, which play a crucial role in cellular signaling. By inhibiting these enzymes, Sch59498 increases the levels of cyclic nucleotides, leading to various physiological effects such as vasodilation and reduced blood pressure .

Comparison with Similar Compounds

Sch59498 is unique in its dual inhibition of phosphodiesterase 1c and phosphodiesterase 5A. Similar compounds include:

Properties

Molecular Formula

C17H25N5O

Molecular Weight

315.4 g/mol

IUPAC Name

(11R,15S)-4-hexyl-8-methyl-1,3,5,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2(6),3,9-trien-7-one

InChI

InChI=1S/C17H25N5O/c1-3-4-5-6-10-13-19-14-15(20-13)22-12-9-7-8-11(12)18-17(22)21(2)16(14)23/h11-12H,3-10H2,1-2H3,(H,19,20)/t11-,12+/m1/s1

InChI Key

DYIUKMSMAJWWAT-NEPJUHHUSA-N

Isomeric SMILES

CCCCCCC1=NC2=C(N1)C(=O)N(C3=N[C@@H]4CCC[C@@H]4N23)C

Canonical SMILES

CCCCCCC1=NC2=C(N1)C(=O)N(C3=NC4CCCC4N23)C

Origin of Product

United States

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